Superior Potency and AChE Selectivity vs. Rivastigmine and Galantamine
Donepezil demonstrates substantially higher potency for human acetylcholinesterase (AChE) inhibition compared to rivastigmine and galantamine. In human neocortex tissue, the IC50 for donepezil is 14 nM, compared to 9120 nM for rivastigmine and 575 nM for galantamine [1]. Furthermore, donepezil exhibits high selectivity for AChE over butyrylcholinesterase (BuChE), with an IC50 ratio of approximately 405:1 in humans [2], whereas rivastigmine inhibits both enzymes and tacrine shows no selectivity (BuChE IC50 = 69 nM, AChE IC50 = 77 nM) [3].
| Evidence Dimension | Human AChE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 14 nM (human neocortex) |
| Comparator Or Baseline | Rivastigmine: 9120 nM; Galantamine: 575 nM |
| Quantified Difference | 651-fold more potent than rivastigmine; 41-fold more potent than galantamine |
| Conditions | Human neocortex tissue homogenate |
Why This Matters
Researchers requiring potent, selective AChE inhibition for in vitro or in vivo models should prioritize donepezil to avoid confounding BuChE-mediated effects and achieve maximal target engagement at lower concentrations.
- [1] Jackisch R, Förster S, Kammerer M, Rothmaier AK, Ehret A, Zentner J, et al. Inhibitory potency of choline esterase inhibitors on cholinesterase activity and on cholinergic neurotransmission in rat and human neocortex. J Neurochem. 2009;110(5):1545-55. View Source
- [2] Korabecny J, Spilovska K, Mezeiova E, Benek O, Juza R, Kaping D, et al. 1-Benzyl-4-methylpiperidinyl moiety in donepezil: The priority ticket across the blood-brain-barrier in rats. J Chromatogr B Analyt Technol Biomed Life Sci. 2018;1092:350-358. View Source
- [3] Sugimoto H, Ogura H, Arai Y, Iimura Y, Yamanishi Y. Research and development of donepezil hydrochloride, a new type of acetylcholinesterase inhibitor. Jpn J Pharmacol. 2002;89(1):7-20. View Source
